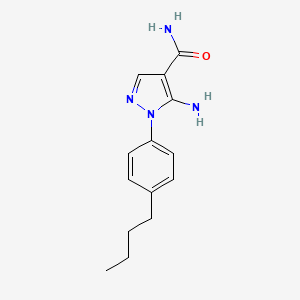

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide

Description

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-butylphenyl substituent at the 1-position of the pyrazole ring and a carboxamide group at the 4-position. This compound belongs to a broader class of 5-aminopyrazole-4-carboxamides, which are widely studied for their versatile pharmacological properties, including antitumor, antimicrobial, and antifungal activities .

Properties

Molecular Formula |

C14H18N4O |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

5-amino-1-(4-butylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C14H18N4O/c1-2-3-4-10-5-7-11(8-6-10)18-13(15)12(9-17-18)14(16)19/h5-9H,2-4,15H2,1H3,(H2,16,19) |

InChI Key |

PDWXAQWKFUJCAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group at the 5-position. The reaction conditions often involve heating under reflux with suitable solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring with an amino group at the 5-position and a butylphenyl substituent at the 1-position. Its molecular formula is CHNO, with a molecular weight of approximately 258.32 g/mol. The unique structure allows for diverse chemical reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide as an anticancer agent. A notable study synthesized derivatives of this compound as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors aimed at treating various cancers. The representative compound demonstrated nanomolar activity against FGFRs and effectively inhibited the proliferation of several cancer cell lines, including lung and gastric cancers, with IC values ranging from 19 to 73 nM .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug development. It has shown promise as an inhibitor of carbonic anhydrase isoenzymes, which are involved in numerous physiological processes and represent targets for therapeutic intervention . Additionally, its mechanism often involves blocking enzyme active sites, disrupting critical signaling pathways associated with diseases such as cancer.

Biological Research Applications

1. Antimicrobial Properties

Research indicates that 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide exhibits antimicrobial activities against various pathogens. The structure allows it to interact with bacterial enzymes or receptors, leading to potential therapeutic applications in treating infections .

2. Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its ability to modulate specific biological pathways makes it a candidate for further exploration in inflammatory disease therapies .

Material Science Applications

1. Synthesis of Advanced Materials

In material science, 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. These compounds can be utilized in developing new materials with tailored properties for various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Effective against FGFRs; IC values: 19-73 nM |

| Enzyme inhibition | Inhibits carbonic anhydrase isoenzymes | |

| Biological Research | Antimicrobial activity | Active against various pathogens |

| Anti-inflammatory effects | Modulates inflammatory pathways | |

| Material Science | Synthesis of advanced materials | Building block for complex heterocycles |

Case Studies

Case Study 1: Anticancer Drug Development

A study published in PubMed focused on the design and synthesis of derivatives of 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide as FGFR inhibitors. These compounds were evaluated for their binding affinity and anticancer efficacy against multiple cancer cell lines. The findings indicated that these derivatives could serve as promising candidates for further development into anticancer drugs .

Case Study 2: Enzyme Inhibition

Another investigation explored the inhibition of carbonic anhydrase by derivatives of this compound. The results suggested that modifications to the pyrazole structure could enhance inhibitory potency, providing insights into designing more effective enzyme inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signaling cascades that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazole-4-carboxamide derivatives differ primarily in the substituents on the phenyl ring at the 1-position. Key analogs and their properties are summarized below:

Key Observations :

- Melting Points : Derivatives with electron-withdrawing groups (e.g., chloro in 4c) typically exhibit higher melting points due to stronger intermolecular interactions, while alkyl substituents (e.g., methyl in 4b) reduce melting points . The 4-butylphenyl analog is expected to have a lower melting point than 4a or 4c due to increased steric hindrance and reduced crystallinity.

Antitumor Activity

- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (4c): Exhibited moderate antitumor activity in enzymatic assays, likely due to the electron-withdrawing chloro group enhancing target binding .

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Demonstrated excellent activity in hybrid heterocyclic systems, particularly when fused with triazole or oxadiazole moieties .

- 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide (2c): Showed significant antitumor activity (IC₅₀ < 10 μM) in preliminary screenings, attributed to dual halogen substituents enhancing electrophilic interactions .

Antimicrobial and Antifungal Activity

- Triazole-fused analogs: Derivatives like 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) exhibited superior antifungal activity compared to Itraconazole, a standard drug, due to synergistic effects of indole and pyrazole moieties .

Inference for 4-butylphenyl analog : The butyl group may enhance penetration into lipid-rich microbial membranes, but its bulky nature could sterically hinder target binding.

Biological Activity

5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide is a notable compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 258.32 g/mol

- Structure : The compound features a pyrazole ring with an amino group and a butylphenyl moiety, contributing to its unique chemical properties.

The biological activity of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide primarily involves:

- Enzyme Inhibition : The compound interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This action disrupts critical signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

- Targeting FGFRs : Recent studies have identified this compound as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. It has demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, making it a candidate for anticancer drug development .

Anticancer Properties

Research indicates that 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide exhibits significant anticancer effects:

- Cell Proliferation Inhibition : The compound has shown strong inhibitory effects on cancer cell lines such as NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer), with IC values ranging from 19 to 73 nM .

Anti-inflammatory Effects

The compound is also studied for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | IC Value |

|---|---|---|

| Anticancer | FGFR1 (lung cancer) | 46 nM |

| FGFR2 (gastric cancer) | 41 nM | |

| FGFR3 (various cancers) | 99 nM | |

| Anti-inflammatory | Enzyme inhibition | Varies by target |

Case Studies

-

FGFR Inhibition Study :

- A study focused on the design and synthesis of derivatives of 5-Amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxamide demonstrated its effectiveness as a pan-FGFR inhibitor. The representative compound exhibited irreversible binding to FGFR1, highlighting its potential in overcoming drug resistance associated with gatekeeper mutations .

- Anticancer Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.